
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Overview
Description
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate, also known as FITC, is a synthetic organic compound with a wide range of applications in scientific research. Due to its high reactivity, FITC is used to label molecules and proteins for fluorescence imaging, as well as to study their biochemical and physiological effects. FITC has been used in a variety of lab experiments, and its use is expected to expand in the future.
Scientific Research Applications
Liquid Crystal Research
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate has been studied for its applications in liquid crystal research. Das et al. (2012) investigated fluoro-substituted alkyl terphenyl isothiocyanates, including compounds similar to this compound, for their mesomorphic properties. The study focused on how fluoro substitution affects the physical properties of these compounds, finding that terphenyl isothiocyanated compounds exhibit high birefringence and low rotational viscosity, making them suitable for infrared applications (Das et al., 2012).
Chromatographic Determination in Food Samples
Kmieciak et al. (2023) compared the use of different derivatization reagents, including 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, a compound structurally related to this compound, for the determination of polyamines in home-made wine samples. The study involved characterizing the derivatives of these compounds through various techniques and found that the derivatization process with related compounds is effective for the determination of polyamines in food samples (Kmieciak et al., 2023).
Polymer Synthesis and Applications
Huang et al. (2007) synthesized novel arylene ether polymers using monomers, including compounds related to this compound. These polymers, obtained by nucleophilic displacement of fluorine atoms, exhibited high molecular weight, ultrahigh glass-transition temperatures, outstanding thermal stability, and solubility in various organic solvents. They were found suitable for applications in optical transparent materials (Huang et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
Isothiocyanates, in general, are known to form covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways, including those involved in inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates are generally known to have various biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of isothiocyanates .
Properties
IUPAC Name |
1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGRXJLBCCYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392204 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-40-9 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


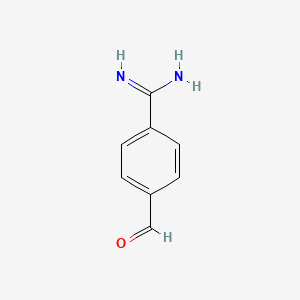
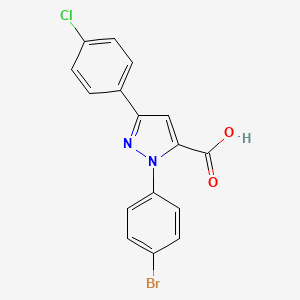
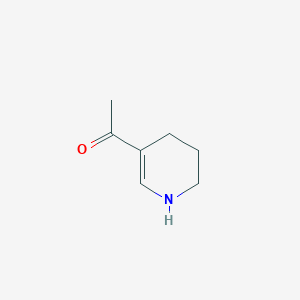
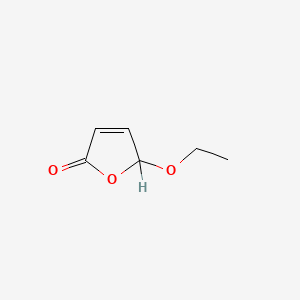
![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)
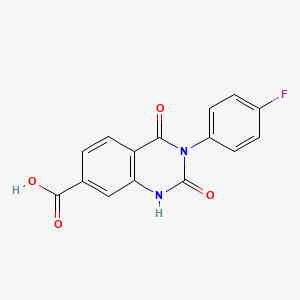
![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)
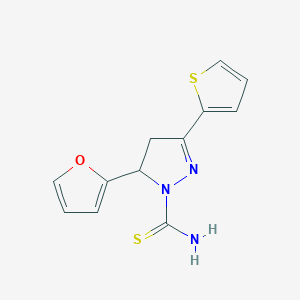


![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
